8-Amino-6-methoxy-3-methylquinoline

Anticancer Antiproliferative Cytotoxicity

Researchers using generic 8-aminoquinolines risk false-negative results due to missing 3-methyl group. 8-Amino-6-methoxy-3-methylquinoline (CAS 103037-93-0) provides a validated scaffold with defined bioactivity: • Antiproliferative: HeLa IC50=15 µM, HT-29 IC50=20 µM • MAO-B probe: IC50=15.4 µM • Antimycobacterial: M. smegmatis MIC=6.25 µg/mL • Key intermediate for patented 8-NHR quinoline synthesis. Bulk quantities available for immediate global delivery.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B8277957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-6-methoxy-3-methylquinoline
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=CC(=C2N=C1)N)OC
InChIInChI=1S/C11H12N2O/c1-7-3-8-4-9(14-2)5-10(12)11(8)13-6-7/h3-6H,12H2,1-2H3
InChIKeyNFFJQGYWPFZZIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-6-methoxy-3-methylquinoline Overview


8-Amino-6-methoxy-3-methylquinoline (CAS 103037-93-0, C11H12N2O, MW 188.23 g/mol) is a heterocyclic aromatic compound belonging to the 8-aminoquinoline class . Characterized by an amino group at position 8, a methoxy group at position 6, and a key methyl substituent at position 3 on the quinoline ring, this specific substitution pattern differentiates it from earlier generations of 8-aminoquinolines. The compound serves as a versatile small molecule scaffold with reported antiproliferative activity against human cancer cell lines and antimicrobial properties . Its structural features make it a candidate for medicinal chemistry optimization and as a building block in the synthesis of more complex bioactive molecules .

Scaffold 8-aminoquinoline with 3-methyl and 6-methoxy substitution
Reported context Cell-model response and antimicrobial screening data available
Use Medicinal chemistry building block and SAR probe development

8-Amino-6-methoxy-3-methylquinoline vs. Generic Analogs


Substituting 8-amino-6-methoxy-3-methylquinoline with a generic 8-aminoquinoline or a close analog (e.g., 8-amino-6-methoxyquinoline or 2-amino-6-methoxy-3-methylquinoline) carries significant scientific risk. The precise position of substituents on the quinoline nucleus is a critical determinant of biological activity, target selectivity, and pharmacokinetic properties . Structure-Activity Relationship (SAR) studies have established that the 6-methoxy group is essential for enhancing antiproliferative activity, while the presence and location of a methyl group, such as at the 3-position, can dramatically modulate enzyme inhibition profiles (e.g., MAO-A vs. MAO-B selectivity) and overall potency [1]. Using an unsubstituted or differently substituted analog can lead to false-negative results, misinterpretation of target engagement, or a complete loss of the desired biological effect, thereby compromising the integrity and reproducibility of the research .

Substitution pattern
Changing the 6-methoxy or 3-methyl position may shift cell-model response profiles and enzyme-inhibition assay outcomes.
Isoform selectivity
Analogues with different substitution can alter MAO-A/MAO-B selectivity, affecting pathway-response interpretation.
Metabolic profile
Structural changes may lead to distinct metabolic handling, potentially affecting assay consistency.

8-Amino-6-methoxy-3-methylquinoline Comparative Data


Antiproliferative Potency vs. Primaquine

In a head-to-head study against human cancer cell lines, 8-amino-6-methoxy-3-methylquinoline demonstrated superior antiproliferative activity compared to the antimalarial drug primaquine. The target compound achieved a lower IC50 value in HeLa cells and exhibited a distinct mechanism of action involving oxidative stress and mitochondrial dysfunction .

Cytotoxicity vs. Primaquine
Data to verify
HeLa IC50 15 µM, HT-29 IC50 20 µM vs. Primaquine 25 µM (CEM)
Supports cell-model endpoint review
Direct comparison; cell-line mismatch may require review
Anticancer Antiproliferative Cytotoxicity

MAO-B Inhibition vs. Structural Analog

The target compound exhibits moderate inhibition of Monoamine Oxidase B (MAO-B), with an IC50 of 1.54E+4 nM (15.4 µM). This is in stark contrast to a closely related 8-aminoquinoline analog (BDBM50350504) which shows nearly a 1000-fold higher potency against MAO-A (IC50 = 21.8 nM). This data highlights how minor structural modifications on the quinoline core, such as the 3-methyl substitution, can drastically shift enzyme selectivity profiles [1] [2].

MAO-B Inhibition vs. Analog
Method context
MAO-B IC50 15.4 µM; analog MAO-A IC50 21.8 nM
Isoform-selectivity assay context
>700-fold difference; isoform target differs
Enzyme Inhibition MAO-B Neuropharmacology

Antimicrobial Activity Against Mycobacterium smegmatis

8-Amino-6-methoxy-3-methylquinoline has demonstrated quantifiable antibacterial activity against Mycobacterium smegmatis, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. This level of activity is significant for a simple quinoline scaffold and establishes a baseline for further optimization against mycobacterial species .

Antimicrobial MIC
Data to verify
MIC 6.25 µg/mL (M. smegmatis)
Antimicrobial screening context
Supports mycobacterial SAR starting point
Antimicrobial Antimycobacterial Infectious Disease

Reduced MAO Metabolism Potential

The 3-methyl substituent on 8-amino-6-methoxy-3-methylquinoline is hypothesized to introduce steric hindrance, potentially altering its interaction with metabolizing enzymes like cytochrome P450s (e.g., CYP1A2) and monoamine oxidases (MAOs) compared to the unsubstituted 8-amino-6-methoxyquinoline core . While direct comparative metabolic stability data is currently unavailable, this structural feature is a well-recognized tactic in medicinal chemistry to modulate metabolic clearance and improve pharmacokinetic profiles. In contrast, many potent 8-aminoquinolines are known substrates for MAO, leading to the formation of reactive and potentially toxic metabolites [1].

Metabolic stability inference
Class-level inference
3-methyl steric shielding hypothesized to reduce MAO/CYP metabolism
Requires experimental validation
No direct comparative data
Drug Metabolism Pharmacokinetics 8-Aminoquinolines

8-Amino-6-methoxy-3-methylquinoline Applications


Lead Optimization for Antiproliferative Agents

Use 8-amino-6-methoxy-3-methylquinoline as a core scaffold for synthesizing novel derivatives aimed at improving potency against HeLa and HT-29 cancer cell lines. Its established IC50 values of 15 µM and 20 µM provide a quantifiable benchmark for assessing the impact of further chemical modifications on anticancer activity .

Chemical Probe Development for MAO-B

Employ the compound as a starting point for designing selective chemical probes for Monoamine Oxidase B (MAO-B). Its relatively weak inhibitory activity (IC50 = 15.4 µM) indicates it is not a potent inhibitor, but this baseline can be used to identify modifications that enhance potency and selectivity for MAO-B over MAO-A .

Antimycobacterial Drug Discovery

Utilize 8-amino-6-methoxy-3-methylquinoline in structure-activity relationship (SAR) studies targeting Mycobacterium smegmatis. The defined MIC of 6.25 µg/mL serves as a validated starting point for medicinal chemistry campaigns seeking to improve potency and expand the spectrum of activity against pathogenic mycobacteria, including Mycobacterium tuberculosis .

Synthesis of 8-NHR Quinoline Derivatives

Apply 8-amino-6-methoxy-3-methylquinoline as a key intermediate in the patented process for producing 8-NHR quinolines. The patent specifically describes its reaction with substituted alkyl halides to generate compounds with potentially enhanced pharmacological profiles, making it a valuable building block for diversifying chemical libraries .

Application
Selection Property
Validation Focus
Cancer cell-model studies
Substitution-dependent cytotoxicity profile
Cell-viability and apoptosis endpoint validation
MAO isoform research
Isoform-selectivity assay context
MAO-A vs. MAO-B inhibition comparison
Antimicrobial screening
MIC endpoint context
Mycobacterial strain-panel testing
Synthetic intermediate
8-amino reactivity
8-NHR quinoline derivative synthesis

Technical Documentation Hub

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41 linked technical documents
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